4-Chloro-1H-indazol-6-ol 4-Chloro-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.: 887569-87-1
VCID: VC3235277
InChI: InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
SMILES: C1=C(C=C(C2=C1NN=C2)Cl)O
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

4-Chloro-1H-indazol-6-ol

CAS No.: 887569-87-1

Cat. No.: VC3235277

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1H-indazol-6-ol - 887569-87-1

Specification

CAS No. 887569-87-1
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 4-chloro-1H-indazol-6-ol
Standard InChI InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Standard InChI Key BUJPBASKWWMBKI-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NN=C2)Cl)O
Canonical SMILES C1=C(C=C(C2=C1NN=C2)Cl)O

Introduction

Synthesis and Chemical Properties

Chemical Reactivity

The chemical reactivity of 4-Chloro-1H-indazol-6-ol is influenced by three key functional groups:

  • The indazole N-H group, which can participate in hydrogen bonding and acid-base reactions

  • The chlorine substituent at position 4, which can undergo nucleophilic aromatic substitution reactions

  • The hydroxyl group at position 6, which can participate in hydrogen bonding and be derivatized through various reactions (esterification, etherification, etc.)

The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups creates an interesting electronic distribution that can affect regioselectivity in further chemical transformations. The chlorine substituent at position 4 may enhance electrophilicity at specific positions on the ring, potentially facilitating targeted functionalization.

Spectroscopic Characteristics

Carbon Position1H-Indazole Derivatives (δ in ppm)Expected Range for 4-Chloro-1H-indazol-6-ol
C3133.5 - 136.7134 - 137
C3a120.2 - 126.0122 - 127
C4118.9 - 138.8138 - 142 (due to Cl substitution)
C5114.4 - 141.7118 - 125
C6121.2 - 145.6150 - 155 (due to OH substitution)
C7103.8 - 115.3108 - 115
C7a137.3 - 141.7138 - 142

The 1H NMR spectrum would likely show characteristic signals for the aromatic protons, with the absence of signals at positions 4 and 6 due to substitution. The hydroxyl proton would typically appear as a singlet, potentially showing coupling with neighboring aromatic protons depending on the experimental conditions .

Mass Spectrometry and Other Spectroscopic Methods

Mass spectrometry of 4-Chloro-1H-indazol-6-ol would be expected to show a characteristic molecular ion peak with the distinctive isotope pattern of chlorine-containing compounds (M and M+2 peaks in approximately 3:1 ratio). Fragmentation patterns would likely include loss of the hydroxyl group and various rearrangements typical of heterocyclic aromatic compounds.

IR spectroscopy would reveal characteristic bands for:

  • N-H stretching (typically 3300-3500 cm-1)

  • O-H stretching (broad band around 3200-3600 cm-1)

  • Aromatic C=C and C=N stretching (1400-1600 cm-1)

  • C-Cl stretching (typically 600-800 cm-1)

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 4-Chloro-1H-indazol-6-ol would be significantly influenced by its specific substitution pattern:

  • The chlorine at position 4 may enhance lipophilicity and membrane permeability, potentially increasing bioavailability.

  • The hydroxyl group at position 6 provides a site for hydrogen bonding with biological targets and may contribute to water solubility.

  • The unsubstituted nitrogen atoms in the indazole ring serve as hydrogen bond acceptors and can interact with specific amino acid residues in target proteins.

Structure-activity relationship (SAR) studies on related compounds suggest that halogen substitutions on the indazole ring can significantly impact biological activity. For instance, substituting a chlorine or methyl group at position 7 of the indazole nucleus has been shown to enhance cardiovascular activity in some derivatives .

Physical and Chemical Properties

Physical Characteristics

While specific data for 4-Chloro-1H-indazol-6-ol is limited, its physical properties can be estimated based on similar compounds:

  • Appearance: Likely a crystalline solid, possibly white to off-white in color

  • Solubility: Expected to have moderate solubility in organic solvents like DMSO, methanol, and ethanol, with limited solubility in water

  • Molecular weight: Approximately 184.6 g/mol (C7H5ClN2O)

  • Melting point: Likely in the range of 200-250°C, based on similar indazole derivatives

Chemical Stability and Reactivity

4-Chloro-1H-indazol-6-ol would likely exhibit stability characteristics typical of substituted indazoles:

  • Oxidative stability: The compound may be susceptible to oxidation, particularly at the hydroxyl group.

  • Photostability: May exhibit photosensitivity, requiring storage away from direct light.

  • Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures.

  • pH sensitivity: The hydroxyl group makes the compound potentially sensitive to pH changes, with possible ionization under basic conditions.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be a primary method for the analysis and purification of 4-Chloro-1H-indazol-6-ol. Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (typically acetonitrile/water mixtures with buffers) would be suitable. The presence of both aromatic rings and polar functional groups makes UV detection (typically at wavelengths around 254-280 nm) effective for quantification.

Thin-layer chromatography (TLC) could serve as a rapid analytical method, with systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol combinations likely providing good resolution.

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